molecular formula C29H28N2O5 B11580811 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11580811
M. Wt: 484.5 g/mol
InChI Key: ANVUVKPPIDFVAF-UHFFFAOYSA-N
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Description

1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes methoxy, methylbutoxy, and methylpyridinyl groups

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical research.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of methoxy and methylpyridinyl groups allows it to bind to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives, which share a similar core structure but differ in their substituent groups. These differences can significantly impact their chemical properties and applications. For example, compounds with different substituents may have varying levels of reactivity or biological activity .

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H28N2O5/c1-17(2)13-14-35-22-11-10-19(15-23(22)34-4)26-25-27(32)20-7-5-6-8-21(20)36-28(25)29(33)31(26)24-12-9-18(3)16-30-24/h5-12,15-17,26H,13-14H2,1-4H3

InChI Key

ANVUVKPPIDFVAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OCCC(C)C)OC

Origin of Product

United States

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